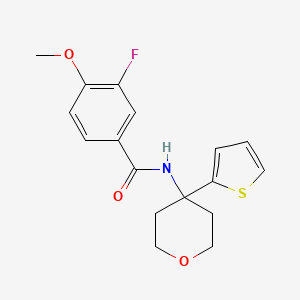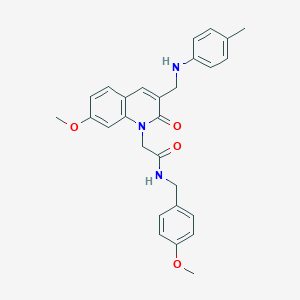
2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
The exact mass of the compound 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Co-Crystal Formation
Quinoline derivatives with amide bonds have been studied for their ability to form co-crystals and salts with various compounds. For example, structural studies have shown that certain quinoline derivatives can form 1:1 co-crystals with aromatic diols, exhibiting unique crystal structures that could have implications in material science and drug formulation. These studies provide a foundation for understanding the crystalline behaviors of complex quinoline derivatives, potentially including the compound (Karmakar et al., 2009).
Antipsychotic and Antimalarial Activities
Research into the antipsychotic and antimalarial properties of quinoline derivatives highlights the therapeutic potential of these compounds. Studies have evaluated the effects of quinoline derivatives in experimental models of psychosis and malaria, indicating that certain derivatives can exhibit significant activity. This suggests a pathway for developing new treatments based on the structural framework of quinoline compounds (Moghaddam et al., 2013), (Werbel et al., 1986).
Anticancer Activity
The synthesis and evaluation of novel synthetic makaluvamine analogues, which are structurally related to quinoline derivatives, have shown promising in vitro and in vivo anticancer activities. These studies demonstrate the potential of quinoline-based compounds in the development of new anticancer agents, suggesting that the compound might also possess valuable biological activities (Wang et al., 2009).
Antitubercular Properties
Quinoline derivatives have also been explored for their antitubercular properties. Studies have identified compounds within this class that are potent inhibitors of Mycobacterium tuberculosis growth, including against drug-resistant strains. This highlights the potential of quinoline derivatives, including the compound of interest, in contributing to the fight against tuberculosis (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-4-9-23(10-5-19)29-17-22-14-21-8-13-25(35-3)15-26(21)31(28(22)33)18-27(32)30-16-20-6-11-24(34-2)12-7-20/h4-15,29H,16-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYKJURJDPQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)
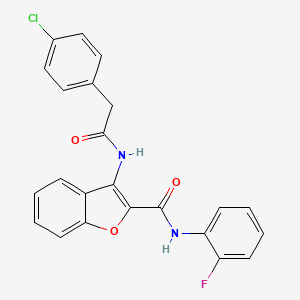
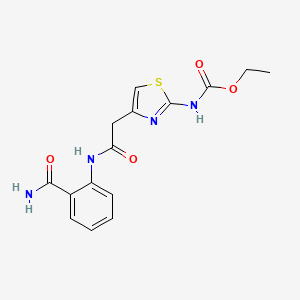
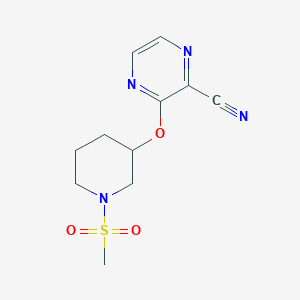
![4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2986610.png)

![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)

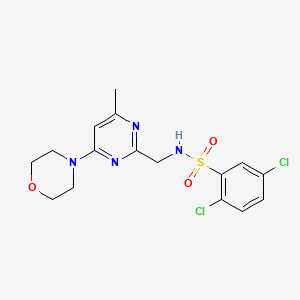
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2986620.png)
![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)
